N-Phenyl-N'-(trimethylsilyl)ethylenediamine
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Overview
Description
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- is a chemical compound with the molecular formula C11H20N2Si and a molecular weight of 208.38 g/mol . It is known for its unique structure, which includes both phenyl and trimethylsilyl groups attached to an ethylenediamine backbone. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- typically involves the reaction of ethylenediamine with phenyl and trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride and phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Ethylenediamine, N-phenyl-N’-(methyl)-.
- Ethylenediamine, N-phenyl-N’-(ethyl)-.
- Ethylenediamine, N-phenyl-N’-(propyl)-.
Uniqueness
Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and steric bulk. This makes it different from other similar compounds that may have smaller or less hydrophobic substituents .
Properties
CAS No. |
16654-63-0 |
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Molecular Formula |
C11H20N2Si |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
N-phenyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C11H20N2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3 |
InChI Key |
HMMILWSQQJGEGS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)NCCNC1=CC=CC=C1 |
Synonyms |
N-Phenyl-N'-(trimethylsilyl)ethylenediamine |
Origin of Product |
United States |
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